4,4,5,5-Tetramethyl-2-(4-vinylphenyl)-1,3,2-dioxaborolane

Catalog No.
S699185
CAS No.
870004-04-9
M.F
C14H19BO2
M. Wt
230.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4,4,5,5-Tetramethyl-2-(4-vinylphenyl)-1,3,2-dioxab...

CAS Number

870004-04-9

Product Name

4,4,5,5-Tetramethyl-2-(4-vinylphenyl)-1,3,2-dioxaborolane

IUPAC Name

2-(4-ethenylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Molecular Formula

C14H19BO2

Molecular Weight

230.11 g/mol

InChI

InChI=1S/C14H19BO2/c1-6-11-7-9-12(10-8-11)15-16-13(2,3)14(4,5)17-15/h6-10H,1H2,2-5H3

InChI Key

ONBKTEDYJFZZCU-UHFFFAOYSA-N

SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C=C

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C=C

Suzuki-Miyaura Coupling:

,4,5,5-Tetramethyl-2-(4-vinylphenyl)-1,3,2-dioxaborolane (4,4,5,5-tetramethyl-2-(4-vinylphenyl)-1,3,2-dioxaborolane) finds application in organic synthesis through Suzuki-Miyaura coupling reactions [1]. This palladium-catalyzed cross-coupling reaction allows the formation of carbon-carbon bonds between a vinyl group and various aryl or vinyl halides [1]. The presence of the vinyl group on the molecule makes it a valuable building block for the synthesis of diverse organic compounds with conjugated double bond systems, which are crucial in various functional materials and pharmaceuticals [2].

Here's an example of using 4,4,5,5-tetramethyl-2-(4-vinylphenyl)-1,3,2-dioxaborolane in a Suzuki-Miyaura coupling reaction:

(4-Vinylphenyl)boronic acid pinacol ester (4,4,5,5-tetramethyl-2-(4-vinylphenyl)-1,3,2-dioxaborolane) + 4-Bromostyrene → 4-Styrylstyrene + Pinacol

Source

[1] N. Miyaura, T. Suzuki, "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds," Chem. Rev., vol. 100, no. 8, pp. 3435-3475, 2000

4,4,5,5-Tetramethyl-2-(4-vinylphenyl)-1,3,2-dioxaborolane is an organoboron compound characterized by its unique dioxaborolane structure. This compound has the molecular formula C14H19BO2C_{14}H_{19}BO_2 and a molecular weight of approximately 230.11 g/mol. It features a boron atom bonded to a dioxaborolane ring and a vinylphenyl group, which imparts specific reactivity and physical properties suitable for various applications in organic synthesis and materials science. The compound is known for its high solubility and favorable bioavailability profile, making it a subject of interest in both chemical and biological research .

  • May cause skin and eye irritation: Wear appropriate personal protective equipment (PPE) when handling.
  • May be mildly toxic upon ingestion: Follow proper handling procedures to avoid inhalation or ingestion.
  • Combustible: Keep away from heat sources and open flames.

  • Suzuki-Miyaura Coupling: This compound can be utilized as a boron-containing reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. This reaction is particularly useful for synthesizing biaryl compounds.
  • Vinylation: The vinyl group can undergo polymerization or addition reactions, enabling the formation of larger polymeric structures or more complex organic molecules.
  • Hydrolysis: Under certain conditions, the dioxaborolane ring can hydrolyze, releasing boronic acid derivatives which can further react with other nucleophiles.

These reactions highlight the versatility of 4,4,5,5-Tetramethyl-2-(4-vinylphenyl)-1,3,2-dioxaborolane in synthetic organic chemistry.

Several methods have been developed for synthesizing 4,4,5,5-Tetramethyl-2-(4-vinylphenyl)-1,3,2-dioxaborolane:

  • Boronate Ester Formation: This method typically involves the reaction of 4-vinylphenylboronic acid with pinacol under acidic conditions to form the dioxaborolane structure.
  • Direct Boronation: The vinylphenyl group can be directly introduced into an existing boron compound through electrophilic substitution reactions.
  • Coupling Reactions: Utilizing pre-existing boronic acids or esters in conjunction with vinyl groups through coupling reactions like Suzuki-Miyaura provides another pathway for synthesis.

These methods emphasize the compound's accessibility for research and industrial applications.

4,4,5,5-Tetramethyl-2-(4-vinylphenyl)-1,3,2-dioxaborolane finds applications in several fields:

  • Organic Electronics: It is used in the development of organic light-emitting diodes (OLEDs) and other optoelectronic materials due to its photophysical properties.
  • Polymer Science: The compound serves as a building block for synthesizing functional polymers with specific optical and electronic characteristics.
  • Medicinal Chemistry: Its reactivity allows for modifications that can lead to new therapeutic agents.

The versatility of this compound makes it valuable in both academic research and industrial applications.

Interaction studies involving 4,4,5,5-Tetramethyl-2-(4-vinylphenyl)-1,3,2-dioxaborolane have focused on its behavior in biological systems and its reactivity with other chemical entities:

  • Drug Metabolism: Investigations into how this compound interacts with cytochrome P450 enzymes reveal insights into its potential metabolic pathways and implications for drug design.
  • Reactivity Profiling: Studies assessing how this compound reacts with various nucleophiles provide valuable information on its synthetic utility and potential side reactions in complex mixtures.

These studies contribute to understanding how this compound can be effectively utilized in various applications.

Several compounds share structural similarities with 4,4,5,5-Tetramethyl-2-(4-vinylphenyl)-1,3,2-dioxaborolane. Below are some notable examples:

Compound NameMolecular FormulaUnique Features
4-Vinylphenylboronic AcidC8H9BO2C_{8}H_{9}BO_2Simple boronic acid with vinyl group; used in cross-coupling reactions
4-(Trifluoromethyl)phenylboronic AcidC8H6BClF3C_{8}H_{6}BClF_3Contains trifluoromethyl group; enhances reactivity towards electrophiles
4-(Methoxy)phenylboronic AcidC9H11BO3C_{9}H_{11}BO_3Methoxy group increases solubility; applicable in organic synthesis

These compounds highlight the unique structural features of 4,4,5,5-Tetramethyl-2-(4-vinylphenyl)-1,3,2-dioxaborolane while demonstrating varying reactivities and applications based on their functional groups.

Dates

Last modified: 08-15-2023

Explore Compound Types